N-(4-bromophenyl)-3-[(4-tert-butylphenyl)sulfanyl]propanamide
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Overview
Description
N-(4-bromophenyl)-3-[(4-tert-butylphenyl)sulfanyl]propanamide is an organic compound that features a bromophenyl group and a tert-butylphenyl group connected via a sulfanyl linkage to a propanamide backbone
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(4-bromophenyl)-3-[(4-tert-butylphenyl)sulfanyl]propanamide typically involves the following steps:
Formation of the Bromophenyl Intermediate: The starting material, 4-bromophenylamine, undergoes a reaction with an appropriate acylating agent to form the 4-bromophenylamide intermediate.
Sulfanyl Linkage Formation: The 4-bromophenylamide intermediate is then reacted with 4-tert-butylthiophenol under suitable conditions to form the desired sulfanyl linkage.
Final Coupling: The resulting intermediate is coupled with a propanamide derivative to yield the final product, this compound.
Industrial Production Methods
Industrial production methods for this compound may involve optimization of the above synthetic routes to enhance yield and purity. This can include the use of catalysts, controlled reaction environments, and purification techniques such as recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
N-(4-bromophenyl)-3-[(4-tert-butylphenyl)sulfanyl]propanamide can undergo various chemical reactions, including:
Oxidation: The sulfanyl group can be oxidized to form sulfoxides or sulfones.
Reduction: The bromophenyl group can be reduced to form the corresponding phenyl derivative.
Substitution: The bromine atom on the bromophenyl group can be substituted with other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be used.
Substitution: Nucleophiles such as amines, thiols, or alkoxides can be used under appropriate conditions.
Major Products Formed
Oxidation: Sulfoxides or sulfones.
Reduction: Phenyl derivatives.
Substitution: Various substituted phenyl derivatives depending on the nucleophile used.
Scientific Research Applications
N-(4-bromophenyl)-3-[(4-tert-butylphenyl)sulfanyl]propanamide has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic applications due to its unique structural features.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of N-(4-bromophenyl)-3-[(4-tert-butylphenyl)sulfanyl]propanamide involves its interaction with specific molecular targets. The bromophenyl and tert-butylphenyl groups may interact with biological macromolecules, leading to various biological effects. The sulfanyl linkage can also play a role in modulating the compound’s reactivity and interactions.
Comparison with Similar Compounds
Similar Compounds
N-(4-bromophenyl)-4-tert-butylbenzamide: Similar structure but lacks the sulfanyl linkage.
N-(4-bromophenyl)-3-phenylpropanamide: Similar structure but lacks the tert-butyl group.
Uniqueness
N-(4-bromophenyl)-3-[(4-tert-butylphenyl)sulfanyl]propanamide is unique due to the presence of both the bromophenyl and tert-butylphenyl groups connected via a sulfanyl linkage. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for various research applications.
Properties
Molecular Formula |
C19H22BrNOS |
---|---|
Molecular Weight |
392.4 g/mol |
IUPAC Name |
N-(4-bromophenyl)-3-(4-tert-butylphenyl)sulfanylpropanamide |
InChI |
InChI=1S/C19H22BrNOS/c1-19(2,3)14-4-10-17(11-5-14)23-13-12-18(22)21-16-8-6-15(20)7-9-16/h4-11H,12-13H2,1-3H3,(H,21,22) |
InChI Key |
NGEIEELSMPYAOS-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)C1=CC=C(C=C1)SCCC(=O)NC2=CC=C(C=C2)Br |
Origin of Product |
United States |
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